molecular formula C7H12N6O B1468155 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one CAS No. 1247917-51-6

1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one

Cat. No. B1468155
CAS RN: 1247917-51-6
M. Wt: 196.21 g/mol
InChI Key: JQJAFOPCLOJUDV-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one (APTE) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in a variety of biochemical, physiological, and pharmacological studies due to its unique chemical structure and properties. APTE is a versatile compound that can be used as a building block in various synthetic pathways and as a reagent in various chemical reactions. In

Scientific Research Applications

Organocatalysis and Enantioselective Synthesis

Researchers have investigated the application of tetrazole derivatives as novel and enantioselective organocatalysts for the aldol reaction, offering superior enantioselectivity compared to existing catalysts. This highlights the potential of tetrazole-containing compounds in facilitating highly selective synthetic processes (Tong et al., 2008).

Heterocyclic Compound Synthesis

Tetrazole derivatives have been utilized in synthesizing various heterocyclic compounds. For instance, the preparation of (1H-tetrazol-5-yl)-allenes and their reaction with aziridines to produce tetrasubstituted pyrroles and 4-methylenepyrrolidines through formal [3 + 2] cycloaddition and C-N bond cleavage processes. These reactions demonstrate the versatility of tetrazole derivatives in constructing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Cardoso et al., 2016).

Synthesis of Mono- and Bis-tetrazole Compounds

The development of synthetic routes to new mono- and bis-tetrazole ligands has been reported, with potential applications in functionalizing materials for metal–organic frameworks. These synthetic advancements provide foundational techniques for future materials engineering and functionalization strategies (Boland et al., 2013).

Magnetic Properties of Azido-bridged Compounds

Research on azido-bridged Co(2+) compounds with tetrazole derivatives as coligands has unveiled unique magnetic properties, contributing to the development of magnetic materials. The structural and magnetic characterization of these compounds offers insights into the design of new magnetic materials with potential applications in data storage and spintronics (Li et al., 2008).

Crystal Engineering and Molecular Bricklaying

Tetrazole derivatives have been explored in crystal engineering as building blocks for structurally complex architectures. The protonated benzimidazole moiety, in conjunction with tetrazole derivatives, has been shown to act as a synthon for constructing multi-dimensional crystal structures, demonstrating the compound's utility in designing novel material frameworks (Matthews et al., 2003).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(tetrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-6-1-2-12(3-6)7(14)4-13-5-9-10-11-13/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJAFOPCLOJUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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